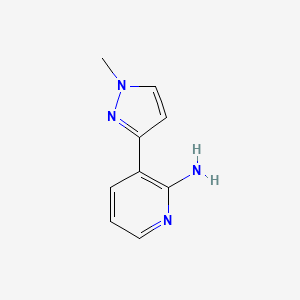

3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a pyrazole-based ligand that can promote a unique coordination with metal ions .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported from 2017 to 2021 .Chemical Reactions Analysis

Pyrazole-based ligands, including “this compound”, have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Novel Pyrazole Derivatives Synthesis: Pyrazole derivatives, including 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine, have been synthesized and characterized, showing potential for antitumor, antifungal, and antibacterial activities. X-ray crystallography confirmed the geometric parameters of these compounds, suggesting their biological activity against breast cancer and microbes (Titi et al., 2020).

- Ionic Liquid Synthesis Method: A synthesis approach in ionic liquid without a catalyst has been developed, offering a milder, high-yield, and environmentally benign procedure for producing Pyrazolo[3,4-b]pyridine derivatives (Shi et al., 2010).

Chemical Properties and Applications

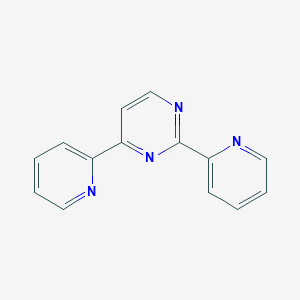

- Heterocyclic Compounds Containing Pyranopyridine: Synthesis of heterocyclic compounds with the 2-H-Pyranopyridine-2-one moiety, which are expected to have hypertensive activity, has been explored. This demonstrates the chemical versatility and potential therapeutic applications of compounds related to this compound (Kumar & Mashelker, 2007).

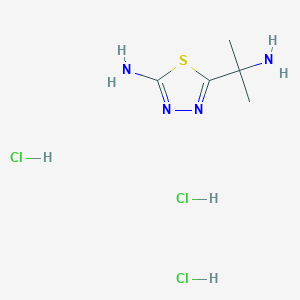

- Polymorphs and Derived 2-Aminothiazoles: Research into polymorphic forms of related compounds and their structural characterization has provided insights into their molecular structures and potential applications in creating new materials with specific properties (Böck et al., 2020).

Biological and Pharmaceutical Applications

- Antiviral Activity: Some derivatives have been synthesized and evaluated for in vitro antiviral activity against herpes simplex virus, showcasing the potential of these compounds in antiviral drug development (Tantawy et al., 2012).

- Disperse Dyes Synthesis: The application in synthesizing disperse dyes for polyester fibers highlights the compound's utility beyond pharmaceuticals, demonstrating its versatility in materials science (Ho, 2005).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine is known to interact with several targets. It has been found to inhibit the FLT3-ITD and BCR-ABL pathways . These pathways play crucial roles in cell proliferation and survival, and their dysregulation is often associated with various forms of cancer .

Mode of Action

The compound interacts with its targets by binding to the active sites of the enzymes involved in these pathways. This binding inhibits the activity of the enzymes, thereby disrupting the pathways and preventing the uncontrolled cell proliferation that is characteristic of cancer . The compound has also been found to have potent inhibitory activity against multiple CYP isoforms .

Biochemical Pathways

The FLT3-ITD and BCR-ABL pathways are involved in transmitting signals for cell growth and division. By inhibiting these pathways, the compound disrupts these signals, leading to a reduction in cell proliferation . Additionally, the compound’s interaction with CYP isoforms suggests that it may also affect drug metabolism pathways .

Pharmacokinetics

The compound’s interaction with cyp isoforms suggests that it may be metabolized by these enzymes

Result of Action

The primary result of the compound’s action is a reduction in cell proliferation, which is achieved by inhibiting the FLT3-ITD and BCR-ABL pathways . This can lead to a slowdown in the progression of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by the same CYP isoforms could potentially affect the compound’s metabolism and, consequently, its efficacy . Additionally, factors such as pH and temperature could potentially affect the compound’s stability .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine are largely unexplored. They provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .

Cellular Effects

Related pyrazole-based ligands have been shown to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Molecular Mechanism

It has been suggested that pyrazole-based ligands can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes .

Temporal Effects in Laboratory Settings

Related pyrazole-based ligands have been shown to exhibit excellent catalytic activities in the oxidation of catechol to o-quinone .

Dosage Effects in Animal Models

Related pyrazole-based ligands have been shown to exhibit various biological activities, suggesting that they may have potential therapeutic applications .

Metabolic Pathways

It has been suggested that pyrazole-based ligands can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes .

Transport and Distribution

Related pyrazole-based ligands have been shown to exhibit various biological activities, suggesting that they may have potential therapeutic applications .

Subcellular Localization

Related pyrazole-based ligands have been shown to exhibit various biological activities, suggesting that they may have potential therapeutic applications .

Eigenschaften

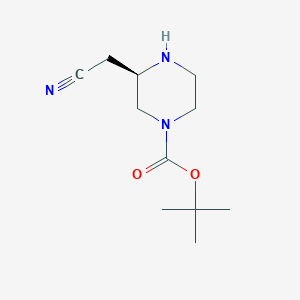

IUPAC Name |

3-(1-methylpyrazol-3-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-4-8(12-13)7-3-2-5-11-9(7)10/h2-6H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXFASXHYNDHFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=C(N=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%](/img/structure/B6351792.png)

![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)